
4,6-Dimethyl-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-phenyl-1,3-dioxane is an organic compound with a heterocyclic structure It is characterized by a dioxane ring substituted with two methyl groups and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with diols in the presence of acid catalysts. A common method involves the reaction of a phenyl-substituted aldehyde or ketone with 1,3-propanediol under acidic conditions. The reaction typically employs toluenesulfonic acid as a catalyst and is carried out in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of molecular sieves or orthoesters to effectively remove water and drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products:
Oxidation: Phenyl-substituted carbonyl compounds.
Reduction: Phenyl-substituted alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism by which 4,6-Dimethyl-2-phenyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems. For instance, its ability to undergo oxidation and reduction reactions can affect cellular redox states, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different substituents, Meldrum’s acid is known for its use in organic synthesis and its high acidity.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another structurally related compound used in organic synthesis and analytical chemistry.
Uniqueness: 4,6-Dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its phenyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
6413-73-6 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4,6-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
InChI-Schlüssel |
FRKWMMLFFMXPDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC(O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
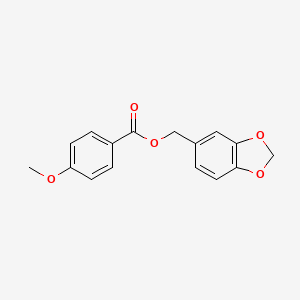
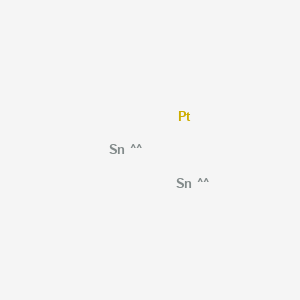
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
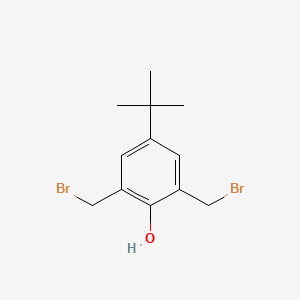
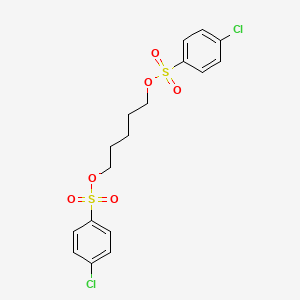
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
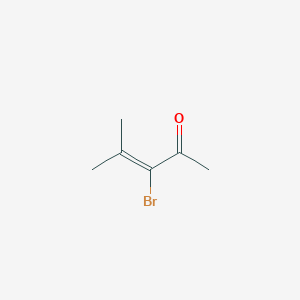
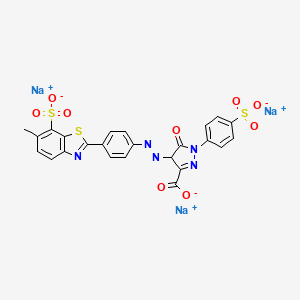

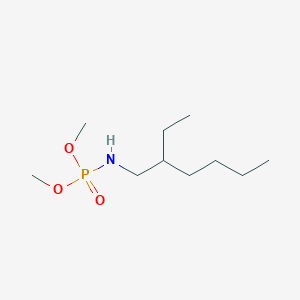
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)

